

optimizing RGLS4326 delivery to renal cysts

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Compound of Interest		
Compound Name:	RGLS4326	
Cat. No.:	B15604184	Get Quote

RGLS4326 Technical Support Center

Welcome to the technical support center for **RGLS4326**, an investigational anti-miR-17 oligonucleotide for researchers studying Autosomal Dominant Polycystic Kidney Disease (ADPKD). This resource provides essential information, protocols, and troubleshooting guidance to help optimize the delivery of **RGLS4326** to renal cysts and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is **RGLS4326** and what is its mechanism of action?

A1: **RGLS4326** is a first-in-class, short oligonucleotide designed to inhibit microRNA-17 (miR-17) as a potential treatment for Autosomal Dominant Polycystic Kidney Disease (ADPKD).[1][2] In ADPKD, the genes PKD1 and PKD2 are dysregulated. **RGLS4326** works by binding to miR-17, which in turn de-represses the mRNA targets of miR-17, including Pkd1 and Pkd2.[2][3] This action is intended to increase the levels of the corresponding proteins, polycystin-1 (PC1) and polycystin-2 (PC2), thereby slowing cyst growth.[3][4][5]

Q2: How does RGLS4326 target renal cysts?

A2: **RGLS4326** is designed to preferentially distribute to the kidneys following subcutaneous administration.[2][6][7] Studies in mouse models show that it is rapidly absorbed into the plasma and then accumulates in the kidney, including the collecting duct-derived cysts, where it exerts its therapeutic effect.[2][7][8]



Q3: What are the recommended storage and handling conditions for RGLS4326?

A3: For optimal stability, stock solutions of **RGLS4326** should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under nitrogen.[1] Always refer to the product-specific datasheet for the most accurate handling instructions.

Q4: Is **RGLS4326** effective in vitro and in vivo?

A4: Yes, preclinical studies have demonstrated the efficacy of **RGLS4326** in various models. It inhibits miR-17 function in cell cultures with EC50 values of approximately 28.3 nM in HeLa cells and 77.2 nM in kidney collecting duct cells.[1] In vivo, **RGLS4326** administration in mouse models of ADPKD has been shown to reduce kidney cyst formation, decrease the kidney weight to body weight ratio, and preserve kidney function.[6][9]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies to facilitate experimental design and comparison.

Table 1: In Vitro Efficacy of RGLS4326

Cell Line	Parameter	Value	Reference
HeLa Cells	EC50 (miR-17 Inhibition)	28.3 nM	[1]
Kidney Collecting Duct Cells	EC50 (miR-17 Inhibition)	77.2 ± 20.2 nM	[1]
Human Primary ADPKD Cysts	PC1 Protein Increase	~2-fold	[8]

| Human Primary ADPKD Cysts | PC2 Protein Increase | ~4-fold |[8] |

Table 2: Pharmacokinetics of **RGLS4326** in Wild-Type Mice (Single 30 mg/kg SC Dose)



Parameter	Value	Reference
Tmax (Time to Peak Plasma Conc.)	≤1 hour	[1][8]
Cmax (Peak Plasma Concentration)	8.5 μg/mL	[1][8]
Plasma Half-life	<4 hours	[1][8]

| Kidney Half-life | 8-11 days |[7] |

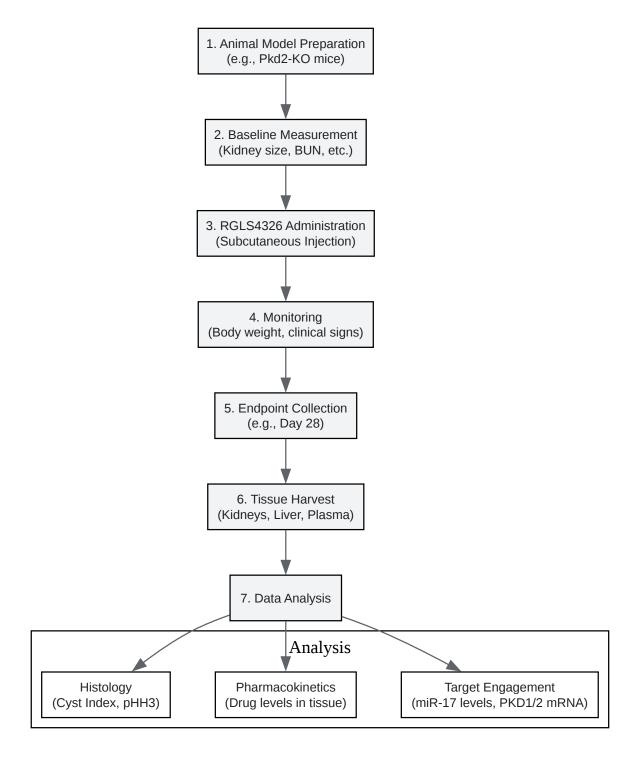
Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and experimental processes, refer to the diagrams below.

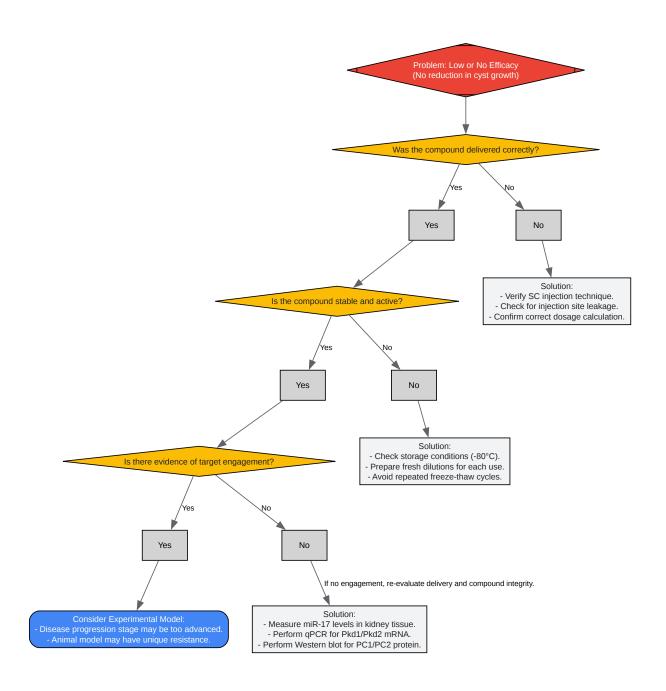












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